Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Description
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate and related compounds have been synthesized for antimicrobial activities. A study by Nasser et al. (2010) discusses the synthesis of some 2-Thioxo-imidazolidin-4-one derivatives, which were evaluated for their antimicrobial activity against several bacterial and fungal organisms, highlighting the compound's potential in developing new antimicrobial agents (Nasser, A., Idhayadhulla, A., Kumar, R., & Selvin, J., 2010).
Corrosion Inhibition
The use of this compound derivatives for corrosion inhibition has been investigated, with Cruz et al. (2004) evaluating the electrochemical behavior of similar imidazoline compounds and their efficiency as corrosion inhibitors in acid media. The study provides insights into the molecular mechanism of corrosion inhibition, emphasizing the role of nitrogen atoms and the heterocyclic ring's geometry in enhancing protective capabilities (Cruz, J., Martinez, R., Genescà, J., & García-Ochoa, E., 2004).
Catalysis in Organic Synthesis
The compound and its derivatives have been explored as catalysts in organic synthesis, demonstrating environmental benefits and efficiency in various reactions. Grasa et al. (2003) highlighted the catalytic efficiency of N-heterocyclic carbenes, including imidazol-2-ylidenes, in transesterification and acylation reactions, showcasing the potential of these compounds in facilitating organic transformations with low catalyst loadings and at room temperature (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003).
Properties
IUPAC Name |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMOOPCYPKNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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